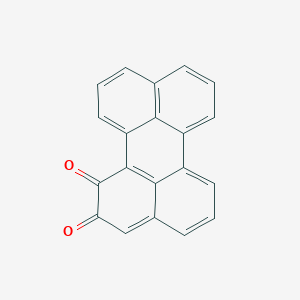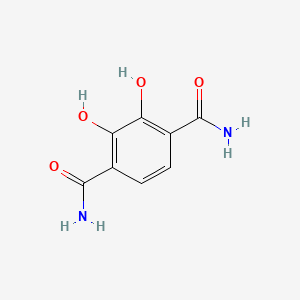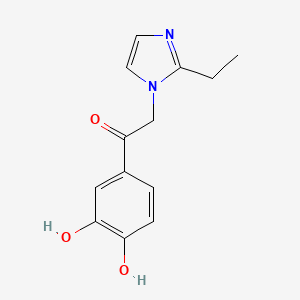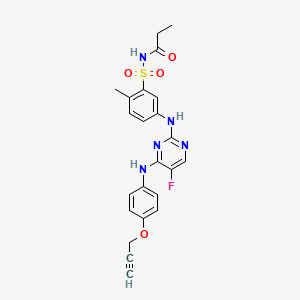
5-Fluoro-N-(4-methyl-3-propionylaminosulfonylphenyl)-N'-(4-(prop-2-ynyloxy)phenyl)-2,4-pyrimidinediamine
Overview
Description
Preparation Methods
The synthesis of R-348 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. the preparation typically involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Chemical Reactions Analysis
R-348 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a research tool to study the inhibition of JAK3 and its effects on cellular signaling pathways.
Biology: R-348 is used to investigate the role of JAK3 in immune cell function and its potential as a therapeutic target for autoimmune diseases.
Mechanism of Action
R-348 exerts its effects by selectively inhibiting JAK3, a cytoplasmic tyrosine kinase involved in immune system activation and cytokine signaling. JAK3 achieves its effects when coupled with signal transducers and activators of transcription (STATs). By inhibiting JAK3, R-348 impedes the development of CD8 memory cells by attenuating the interleukin 7 (IL7) and interleukin 15 (IL-15) pathways. This makes it a promising drug for the treatment of autoimmune disorders .
Comparison with Similar Compounds
R-348 is unique in its selective inhibition of JAK3 compared to other similar compounds. Some similar compounds include:
Tofacitinib: A JAK inhibitor that targets JAK1, JAK2, and JAK3.
Baricitinib: A JAK inhibitor that targets JAK1 and JAK2.
Ruxolitinib: A JAK inhibitor that targets JAK1 and JAK2.
R-348’s specificity for JAK3 makes it particularly valuable for studying the role of this kinase in immune cell function and for developing targeted therapies for autoimmune diseases .
Properties
IUPAC Name |
N-[5-[[5-fluoro-4-(4-prop-2-ynoxyanilino)pyrimidin-2-yl]amino]-2-methylphenyl]sulfonylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O4S/c1-4-12-33-18-10-8-16(9-11-18)26-22-19(24)14-25-23(28-22)27-17-7-6-15(3)20(13-17)34(31,32)29-21(30)5-2/h1,6-11,13-14H,5,12H2,2-3H3,(H,29,30)(H2,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLNXKVGKIFNBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3=CC=C(C=C3)OCC#C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
R438 is a selective Janus tyrosine kinase 3 (JAK3) inhibitor prodrug which is converted to its active metabolite R333. JAKs are cytoplasmic tyrosine kinases that are involved in immune system activation and cytokine signaling. They achieve their effects when coupled with signal tranducers and activators of transcription (STATs). JAK3 is critical to immune system activation, and high levels of JAK3 are expressed in cells and thyocytes, and are inducible in T and B cells. JAK3 is also found in nonhematopoietic cells, but its function in these cells is currently undetermined. JAK3 inhibitors impede the development of CD8 memory cells by attenuating the interleukin 7 (IL7) and interleukin 15 (IL-15) pathways, making it a promising drug for treatment of autoimmune disorders. | |
| Record name | R-348 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06321 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
916742-11-5 | |
| Record name | R-348 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916742115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-348 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06321 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | R-348 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J396119JY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


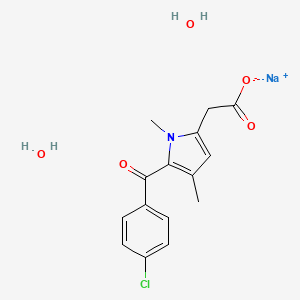
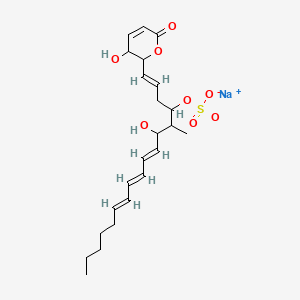
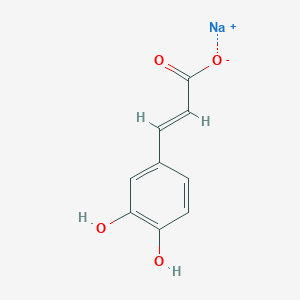
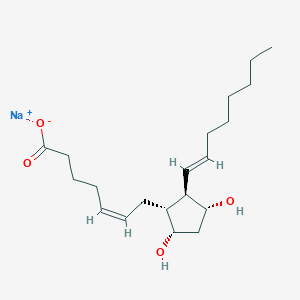
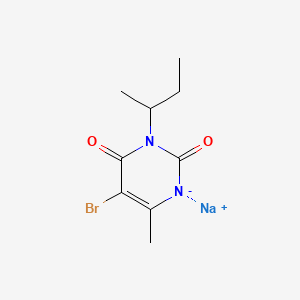
![2-[4-[(4-Cyclopentyloxyphenyl)methyl]-1-propan-2-yl-2-piperazinyl]ethanol](/img/structure/B1262713.png)

